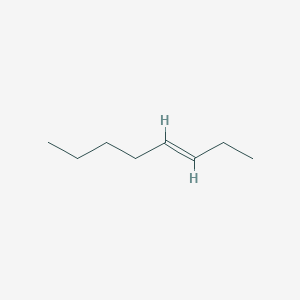

trans-3-Octene

Description

Significance of Internal Alkenes in Advanced Organic Chemistry

Internal alkenes, which are hydrocarbons featuring a carbon-carbon double bond not located at the end of the carbon chain, are fundamental building blocks in the chemical industry. tutorchase.comspringernature.com Their utility stems from their high reactivity, which allows them to serve as precursors for a vast array of valuable products. tutorchase.com Industrially, alkenes are pivotal in the large-scale production of polymers, such as polyethylene (B3416737) and polypropylene, which form the basis of many plastics. tutorchase.comscribd.comlumenlearning.com They are also crucial intermediates in the synthesis of alcohols through hydration, which are then used as solvents, in pharmaceuticals, and in cosmetics. tutorchase.com Furthermore, alkenes are transformed into aldehydes, ketones, detergents, synthetic rubbers, and lubricants, highlighting their versatility and economic importance. tutorchase.com While terminal alkenes are often more readily available, internal alkenes are significant targets in synthesis and are frequently obtained through isomerization of their terminal counterparts. springernature.com

Stereochemical Importance of trans-Configurations in Alkene Systems

The geometry of the double bond in alkenes gives rise to stereoisomerism, where molecules have the same connectivity but differ in the spatial arrangement of their atoms. ucalgary.ca For a disubstituted alkene like 3-octene, two stereoisomers are possible: cis (or Z), where the substituent groups are on the same side of the double bond, and trans (or E), where they are on opposite sides. The trans configuration is generally more stable than the cis configuration because it minimizes steric strain between the larger substituent groups. masterorganicchemistry.com This difference in stability influences reaction outcomes. The stereochemistry of a reaction—whether it is stereoselective (favoring one stereoisomer product over another) or stereospecific (where the stereochemistry of the starting material dictates the stereochemistry of the product)—is a critical consideration in organic synthesis. masterorganicchemistry.comchemistrysteps.com Many reactions, such as certain elimination and hydrogenation reactions, are designed to selectively produce the desired trans-alkene. masterorganicchemistry.com

Overview of Contemporary Research Trajectories Pertaining to trans-3-Octene

Contemporary research involving this compound often utilizes it as a model substrate to investigate the efficiency and selectivity of various catalytic reactions. It has been used specifically to study the effects of double bond position and chain length on oligomerization conversion. chemicalbook.com Furthermore, internal octenes like this compound and trans-4-octene (B86139) are key substrates in isomerizing hydroformylation studies. researchgate.net This process, which combines isomerization and hydroformylation, aims to convert internal alkenes into valuable linear aldehydes, such as n-nonanal. researchgate.net Research in this area focuses on developing catalyst systems, often based on rhodium, that can efficiently isomerize the internal double bond to the terminal position and then hydroformylate it with high regioselectivity under mild conditions. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(E)-oct-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTDZYMMFQCTEO-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872995 | |

| Record name | (3E)-3-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colorless oily liquid having a hydrocarbon odor., Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-3-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14919-01-8, 592-98-3, 25377-83-7 | |

| Record name | trans-3-Octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oct-3-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octene, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Octene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3E)-3-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-oct-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oct-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTENE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A4P9KO860 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Profile of Trans 3 Octene

Nomenclature and Structural Representation

trans-3-Octene is systematically known by its IUPAC name, (3E)-oct-3-ene. nih.govnist.gov It is one of several structural and stereoisomers of octene.

| Identifier | Value | Source(s) |

| IUPAC Name | (E)-oct-3-ene | nih.govnist.gov |

| Synonyms | This compound, (E)-3-Octene, (3E)-3-Octene | nist.govnist.gov |

| CAS Number | 14919-01-8 | nist.govchembk.com |

| Molecular Formula | C₈H₁₆ | chembk.comscbt.com |

| InChI | 1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+ | nih.govsigmaaldrich.com |

| InChIKey | YCTDZYMMFQCTEO-FNORWQNLSA-N | nist.govsigmaaldrich.com |

| SMILES | CCCC/C=C/CC | stenutz.euchemicalbook.com |

Chemical and Physical Properties

This compound is a clear, colorless, and highly flammable liquid. nih.govchembk.comsigmaaldrich.com It possesses a characteristic hydrocarbon odor. nih.gov

| Property | Value | Source(s) |

| Molecular Weight | 112.21 g/mol | nih.govscbt.com |

| Density | 0.716 g/mL at 25 °C | chemicalbook.comchembk.comsigmaaldrich.com |

| Boiling Point | 121-122 °C | chemicalbook.comchembk.comsigmaaldrich.com |

| Melting Point | -110 °C | nih.govchembk.com |

| Flash Point | 14 °C (57.2 °F) | sigmaaldrich.comtcichemicals.com |

| Refractive Index (n20/D) | 1.413 | chemicalbook.comchembk.comsigmaaldrich.com |

| Vapor Pressure | 33 mmHg at 37.7 °C | chembk.comsigmaaldrich.com |

Spectroscopic Data

Spectroscopic analysis provides confirmation of the structure and stereochemistry of this compound.

| Spectroscopic Technique | Key Identifiers | Source(s) |

| ¹³C NMR | Provides distinct signals for the eight carbon atoms, confirming the (E)-oct-3-ene structure. | chemicalbook.com |

| Infrared (IR) Spectroscopy | The spectrum shows characteristic peaks for C-H stretching and bending, and a key peak associated with the trans C=C double bond. The spectrum is available in the NIST Chemistry WebBook. | nist.gov |

| Mass Spectrometry (MS) | The electron ionization mass spectrum is available for fragmentation pattern analysis. | nist.govnist.gov |

Chemical Reactivity and Mechanistic Investigations of Trans 3 Octene

Fundamental Reactivity Patterns

The reactivity of trans-3-octene is largely dictated by its carbon-carbon double bond, which serves as a site of high electron density, making it susceptible to attack by electrophiles.

The oxidation of this compound can proceed through several pathways, commonly yielding epoxides and diols.

Epoxidation: The treatment of this compound with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. This reaction, known as epoxidation, involves the transfer of an oxygen atom from the peroxyacid to the alkene. The mechanism is a concerted process where both new carbon-oxygen bonds form on the same face of the double bond simultaneously. This syn-addition to the trans-alkene produces a racemic mixture of trans-3,4-epoxyoctane enantiomers.

Diol Formation: Epoxides are valuable intermediates that can be readily converted to 1,2-diols (glycols). The acid-catalyzed ring-opening of the epoxide formed from this compound with water leads to the formation of octane-3,4-diol. This reaction proceeds via a protonation of the epoxide oxygen, which activates the ring for nucleophilic attack by water. The attack occurs from the side opposite to the epoxide oxygen, resulting in an anti-dihydroxylation. This process yields a racemic mixture of (3R,4R)- and (3S,4S)-octane-3,4-diol.

Alternatively, direct hydroxylation can be achieved using reagents like osmium tetroxide (OsO₄), which results in syn-dihydroxylation, producing a different set of stereoisomers (a meso compound in the case of a symmetrical cis-alkene, or a racemic mixture from a trans-alkene). rsc.orgsurrey.ac.uk

The reduction of this compound to its corresponding alkane, octane, is most commonly achieved through catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst.

Mechanism of Catalytic Hydrogenation: This process is a heterogeneous catalysis reaction occurring on the surface of an insoluble metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂, Adams' catalyst). nih.govresearchgate.net The mechanism involves the following key steps:

Adsorption: Both the molecular hydrogen and this compound are adsorbed onto the surface of the metal catalyst. This weakens the H-H bond. researchgate.net

Hydrogen Transfer: Two hydrogen atoms are transferred sequentially from the catalyst surface to the carbons of the double bond. researchgate.net

Desorption: The resulting saturated alkane, octane, diffuses away from the catalyst surface. nih.gov

Because both hydrogen atoms are delivered from the same side of the alkene (the catalyst surface), the reaction proceeds with syn-stereochemistry. nih.govresearchgate.net For an acyclic alkene like this compound, this results in the formation of the achiral alkane, octane. The reaction is thermodynamically favorable as it converts a less stable π-bond into two more stable σ-bonds, making it an exothermic process. researchgate.netupenn.edu

Specific Reaction Systems and Their Mechanisms

The reaction between an alkene possessing an allylic hydrogen, such as this compound, and an electron-deficient alkene, like maleic anhydride, typically proceeds through an "ene" reaction. rsc.orgrsc.org

The "ene" reaction is a pericyclic reaction that involves the transfer of an allylic hydrogen from the "ene" component (this compound) to the "enophile" (maleic anhydride), with the simultaneous formation of a new sigma bond and migration of the ene double bond. The term "allylic" is integral to this mechanism, as it is a hydrogen on a carbon adjacent to the double bond that is transferred.

For this compound, the allylic hydrogens are located on carbon 2 and carbon 5. The reaction is believed to proceed through a concerted, six-membered cyclic transition state. rsc.org Kinetic studies on similar alkenes show the reaction follows second-order kinetics and is largely unaffected by free-radical inhibitors, which supports a concerted mechanism over a stepwise radical or ionic pathway. rsc.org The transition state can adopt either an endo or exo geometry, which can influence the stereochemistry of the product. For trans-alkenes, an exo transition state is often favored. rsc.org

The reaction of this compound with maleic anhydride yields an alkenylsuccinic anhydride. Due to the presence of two non-equivalent allylic positions in this compound (C-2 and C-5), two constitutional isomers can be formed. Abstraction of a hydrogen from C-2 results in a product where the succinic anhydride moiety is attached to C-4 and the double bond is between C-2 and C-3. Abstraction from C-5 results in the succinic anhydride attached to C-3 and the double bond shifted to between C-4 and C-5.

Furthermore, the creation of new stereocenters in the product means that diastereomers can be formed. For example, studies on similar, though not identical, systems have shown that the ene reaction can result in a mixture of E and Z isomers of the final product. surrey.ac.uk The exact characterization and designation of specific products (such as Compounds A, A', B, C) would require detailed spectroscopic analysis (e.g., NMR, IR) and chromatographic separation of the resulting product mixture. researchgate.net The general structures of the expected products are isomers of octenylsuccinic anhydride.

Kinetic and Thermodynamic Studies of this compound Reactions

Application of Kinetic and Thermodynamic Control Principles

In chemical reactions where multiple products can be formed from a single set of reactants, the distribution of these products can often be influenced by the reaction conditions. This is governed by the principles of kinetic and thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures, reactions are typically irreversible. openstax.org The major product will be the one that is formed the fastest, which is known as the kinetic product . This product is formed via the pathway with the lowest activation energy. wikipedia.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the reaction pathways may become reversible, allowing an equilibrium to be established. openstax.org Under these conditions, the major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product , and the reaction is said to be under thermodynamic control. masterorganicchemistry.comlibretexts.org

A classic illustration of this principle is the addition of a hydrogen halide like HBr to a conjugated diene. libretexts.org While this compound is not a conjugated diene, the same principles apply to its reactions where different isomers or addition products can be formed. For example, in a hypothetical electrophilic addition reaction to this compound that could yield two different constitutional isomers, the product ratio could be manipulated by temperature.

The table below illustrates this hypothetical scenario for a reaction of this compound.

Table 1: Hypothetical Product Distribution for a Reaction of this compound under Kinetic vs. Thermodynamic Control

| Reaction Condition | Product A (Kinetic) | Product B (Thermodynamic) | Dominant Control |

| Low Temperature (e.g., 0 °C) | 75% | 25% | Kinetic |

| High Temperature (e.g., 40 °C) | 15% | 85% | Thermodynamic |

At low temperatures, the faster-forming Product A predominates. At higher temperatures, there is enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing the system to reach equilibrium and favor the more stable Product B. openstax.org

Methodologies for Determining Reaction Rate Constants and Activation Parameters

The rate of a chemical reaction is described by its rate law, which expresses the relationship between the rate and the concentrations of the reactants. libretexts.org For a hypothetical reaction:

This compound + Reactant B → Products

The rate law would be:

Rate = k[this compound]x[B]y

Here, 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to each reactant. These orders must be determined experimentally.

One common technique is the method of initial rates . youtube.comyoutube.com This involves running a series of experiments where the initial concentration of one reactant is varied while the others are held constant, and the initial reaction rate is measured for each. youtube.com By comparing how the rate changes between experiments, the orders of the reaction (x and y) can be determined. Once the orders are known, the rate constant 'k' can be calculated by plugging in the data from any of the experimental trials. youtube.com

The table below provides a hypothetical data set for determining the rate law of a reaction involving this compound.

Table 2: Hypothetical Kinetic Data for a Reaction of this compound

| Trial | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-3 |

| 2 | 0.20 | 0.10 | 3.0 x 10-3 |

| 3 | 0.10 | 0.20 | 6.0 x 10-3 |

From this data:

Comparing Trials 1 and 2, doubling the concentration of this compound doubles the rate, so the reaction is first order in this compound (x=1).

Comparing Trials 1 and 3, doubling the concentration of Reactant B quadruples the rate, so the reaction is second order in Reactant B (y=2).

The activation energy (Ea) , which is the minimum energy required for a reaction to occur, can be determined by measuring the rate constant 'k' at different temperatures and applying the Arrhenius equation.

Analysis of Elementary Steps and Reaction Intermediates

Elementary steps are classified by their molecularity , which is the number of reactant molecules involved: ck12.orglibretexts.org

Unimolecular: One molecule reacts (e.g., decomposition, isomerization).

Bimolecular: Two molecules collide and react.

Termolecular: Three molecules collide simultaneously (this is rare). libretexts.org

For example, consider the acid-catalyzed hydration of this compound. A plausible two-step mechanism would involve a carbocation intermediate:

Step 1: Electrophilic attack and formation of a carbocation intermediate (Bimolecular) CH₃CH₂CH=CH(CH₂)₃CH₃ + H₃O⁺ → [CH₃CH₂CH₂C⁺H(CH₂)₃CH₃] + H₂O (this compound) (sec-octyl carbocation intermediate)

Step 2: Nucleophilic attack by water (Bimolecular) [CH₃CH₂CH₂C⁺H(CH₂)₃CH₃] + H₂O → CH₃CH₂CH₂CH(O⁺H₂)(CH₂)₃CH₃

Step 3: Deprotonation to form the final product (Bimolecular) CH₃CH₂CH₂CH(O⁺H₂)(CH₂)₃CH₃ + H₂O → CH₃CH₂CH₂CH(OH)(CH₂)₃CH₃ + H₃O⁺ (Octan-4-ol)

Catalytic Transformations Involving Trans 3 Octene

Upgrading Linear Oligomers to Aldehydes using Homogeneous Catalysts

The conversion of internal olefins such as trans-3-octene into linear aldehydes is a pivotal transformation in industrial chemistry, primarily achieved through a tandem isomerization-hydroformylation reaction sequence. Homogeneous catalysts, particularly rhodium complexes with bulky phosphite ligands like BiPhePhos, are exceptionally effective for this process. mpg.deacs.org These catalyst systems are renowned for their ability to promote the isomerization of the double bond from an internal position to the terminal (alpha) position, which is then followed by hydroformylation to yield the desired linear aldehyde. mpg.de

The Rh-BiPhePhos catalyst system is particularly advantageous for the hydroformylation of long-chain olefins and mixtures of internal olefins due to its high activity and selectivity for the linear product (n-aldehyde) over the branched isomer (iso-aldehyde). acs.orgacs.org The bulky nature of the BiPhePhos ligand is crucial in directing the regioselectivity of the hydroformylation step towards the terminal carbon, leading to a high n:iso ratio. mpg.dersc.org

Research has demonstrated that the Rh-BiPhePhos catalyst enables the efficient tandem isomerization-hydroformylation of various internal olefins. mdpi.com The process involves the reaction of the olefin with synthesis gas (a mixture of carbon monoxide, CO, and hydrogen, H₂) under specific temperature and pressure conditions. rsc.org For instance, studies on the hydroformylation of octene mixtures using the Rh/Biphephos catalyst have been conducted at temperatures around 120 °C and pressures of 110 bar. acs.org

The stability and recycling of the Rh-BiPhePhos catalyst are critical factors for its industrial application. acs.orgacs.org Investigations into catalyst deactivation have shown that the phosphite ligand can be susceptible to oxidation and hydrolysis, which can diminish catalyst performance over time. acs.orgrsc.org However, with careful control of reaction conditions and purification of the ligand, the catalyst's stability can be significantly improved, allowing for its successful recycling and long-term operation. acs.orgacs.org

Detailed mechanistic studies, sometimes employing techniques like operando FTIR spectroscopy, have been conducted to understand the reaction pathway. mpg.de These studies help in identifying the active catalytic species and the rate-determining steps of the reaction, which is essential for optimizing the process for maximum efficiency and yield of the desired linear aldehyde. mpg.de

Interactive Data Table: Rh-BiPhePhos Catalyzed Hydroformylation

| Substrate | Catalyst System | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Aldehyde Yield (%) | n:iso Selectivity | Reference |

| Octene Mixture | Rh/Biphephos | 120 | 110 | 6 | - | - | acs.org |

| Purified Octene Mixture | Rh/Biphephos | 120 | 110 | 6 | 76 | 78:22 | acs.org |

| Oleonitrile | Rh(acac)(CO)₂–Biphephos | 120 | 10 | - | 60 (Chemoselectivity) | 58:42 | mdpi.com |

Stereochemical Investigations and Isomerization Dynamics of Trans 3 Octene

Comparative Studies of trans- and cis-Isomer Configurations

The geometric isomers of 3-octene, trans-3-octene and cis-3-octene, exhibit distinct physical and spectroscopic properties due to the different spatial arrangements of their alkyl groups around the carbon-carbon double bond. In the trans isomer, the alkyl groups are on opposite sides of the double bond, leading to a more linear and sterically stable configuration. nih.gov Conversely, the cis isomer has the alkyl groups on the same side, resulting in a bent structure with increased steric strain. nih.gov These structural differences manifest in variations in properties such as boiling point, density, and refractive index.

The stability of the trans isomer is generally greater than that of the cis isomer due to reduced steric hindrance. This difference in stability influences the equilibrium position in isomerization reactions, which typically favors the formation of the trans isomer under thermodynamic control. Spectroscopic methods are crucial for distinguishing between the two isomers. For instance, in ¹H NMR spectroscopy, the coupling constants for the vinylic protons are characteristically different. Similarly, their infrared (IR) spectra show distinct bands corresponding to the C-H out-of-plane bending vibrations; the trans isomer typically exhibits a strong absorption band around 960-970 cm⁻¹, which is absent in the cis isomer.

A comparison of key physical properties is presented in the table below.

Table 1: Comparative Physical Properties of 3-Octene Isomers

| Property | This compound | cis-3-Octene |

|---|---|---|

| Molecular Formula | C₈H₁₆ | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol nih.gov | 112.21 g/mol nih.gov |

| Boiling Point | 121-122 °C sigmaaldrich.com | 122 °C |

| Density | 0.716 g/mL at 25 °C sigmaaldrich.com | 0.720 g/mL at 25 °C |

| Refractive Index | n20/D 1.413 sigmaaldrich.com | n20/D 1.415 |

| IUPAC Name | (E)-oct-3-ene nih.gov | (Z)-oct-3-ene nih.gov |

Isomerization Kinetics under Diverse Catalytic Conditions

The isomerization of this compound involves the migration of the double bond along the carbon chain or its conversion to the cis geometric isomer. This process is typically slow and requires the use of a catalyst to proceed at a reasonable rate. Various catalytic systems, including acid catalysts and transition metal complexes, have been employed to facilitate this transformation. researchgate.net The kinetics of these reactions are highly dependent on the nature of the catalyst, reaction temperature, pressure, and the solvent used.

Under acidic catalysis, the isomerization often proceeds through a carbocation intermediate. researchgate.net The reaction can lead to a mixture of octene isomers, with the product distribution governed by the relative thermodynamic stabilities of the isomers. Transition metal complexes, such as those based on rhodium, ruthenium, or manganese, can catalyze isomerization through different mechanisms, often involving metal hydride addition and elimination steps or π-allyl intermediates. acs.org These catalysts can offer higher selectivity under milder conditions. For example, certain ruthenium catalysts have demonstrated high selectivity for the isomerization of terminal alkenes to the thermodynamically favored (E)-internal alkenes. sdsu.edu In the context of hydroformylation of internal octenes like trans-4-octene (B86139), rhodium-based catalysts have been shown to facilitate isomerization to the terminal aldehyde, indicating that the catalyst is active for double bond migration. researchgate.net

The rate of isomerization is a critical parameter in these studies. The observed rate constants (k_obs) are determined by monitoring the concentration of reactants and products over time. The activation energy (Ea) for the isomerization process, which can be calculated from the temperature dependence of the rate constants using the Arrhenius equation, provides insight into the energy barrier of the reaction. nih.gov

Table 2: Isomerization of Octene Isomers under Different Catalytic Systems

| Catalyst System | Substrate | Key Findings |

|---|---|---|

| Solid Acid Catalysts (e.g., zeolites, mixed oxides) | 1-octene | Isomerization to a mixture of internal octenes (2-octene, 3-octene, 4-octene) with both cis and trans configurations. researchgate.net |

| Rhodium-phosphine complexes | trans-4-octene | Isomerizing hydroformylation to produce n-nonanal, demonstrating catalytic activity for double bond migration. High conversion rates (up to 99%) and selectivity are achievable. researchgate.net |

| Ruthenium-based complexes | Terminal Alkenes | High selectivity for the formation of (E)-internal alkenes. The reaction kinetics can be monitored at low temperatures (253-283 K) via NMR. sdsu.edu |

| Manganese(I) complexes | Alkenes | In the context of hydrosilylation, alkene isomerization is a competing and observable process, proceeding through a metal-hydride pathway. acs.org |

Experimental Design Principles for Isomerization Studies (e.g., Factorial Design)

To efficiently study and optimize the isomerization of this compound, systematic experimental design principles are employed. These methodologies allow researchers to understand the influence of various reaction parameters and their interactions on the reaction outcome, such as conversion, selectivity, and reaction rate.

One powerful approach is factorial design , where experiments are conducted at all possible combinations of the levels of the factors being investigated. For an isomerization reaction, key factors could include:

Temperature

Pressure

Catalyst concentration

Substrate concentration

Ligand-to-metal ratio (for transition metal catalysts)

Solvent type

A full factorial design allows for the determination of the main effect of each factor as well as the interaction effects between factors. For instance, an increase in temperature may independently increase the reaction rate, but its effect might be significantly more pronounced in the presence of a specific co-catalyst (an interaction effect). By systematically varying these parameters, a mathematical model can be developed to describe the reaction behavior, enabling the prediction of optimal conditions for achieving a desired outcome (e.g., maximizing the yield of a specific isomer). researchgate.net This structured approach is more efficient and provides more comprehensive insights than the traditional one-factor-at-a-time (OFAT) method.

Utilization of In-Situ Monitoring Techniques for Reaction Progress

Real-time, or in-situ, monitoring of isomerization reactions is essential for accurately determining reaction kinetics and understanding mechanistic pathways. These techniques allow for the continuous measurement of reactant and product concentrations without disturbing the reaction system by taking samples. spectroscopyonline.com This is particularly important for studying transient intermediates or rapid reactions. spectroscopyonline.com

Several spectroscopic techniques are well-suited for in-situ monitoring of alkene isomerization:

Infrared (IR) and Raman Spectroscopy: Both techniques provide a molecular fingerprint of the species present in the reaction mixture. birmingham.ac.uk For instance, the isomerization of this compound to cis-3-octene can be monitored by observing the disappearance of the characteristic trans C-H bend (around 965 cm⁻¹) and the appearance of the cis C-H bend (around 720 cm⁻¹). Real-time IR has been used to monitor the induction period and catalytic cycle in manganese-catalyzed reactions involving alkene isomerization. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for obtaining detailed structural information and quantitative data. By placing the reaction vessel directly within the NMR spectrometer, the conversion of one isomer to another can be precisely tracked over time by integrating the distinct signals of each species. sdsu.edu

Ion Mobility Spectrometry (IMS): This technique separates isomers based on their different shapes and sizes. When coupled with a mass spectrometer, it can provide rapid, real-time analysis of the isomeric ratio in a reaction mixture, as demonstrated in the monitoring of photocatalyzed E/Z isomerizations. nih.gov

These in-situ methods provide high-quality kinetic data that is crucial for elucidating reaction mechanisms and developing accurate rate laws for the catalytic isomerization of this compound. birmingham.ac.uk

Role of Trans 3 Octene As a Model Compound in Fundamental Chemical Research

Investigations in Oligomerization Studies

The oligomerization of alkenes, a process that combines several monomer units to form a larger molecule, is of significant industrial importance for the production of fuels and chemical intermediates. trans-3-Octene and its isomers are key components in studies aimed at understanding the complex mechanisms of these reactions.

The position of the double bond and the length of the alkene chain are critical factors that influence the outcome of oligomerization reactions. Research comparing the oligomerization of different octene isomers, including internal olefins like this compound and terminal olefins like 1-octene, has provided valuable insights into catalyst selectivity and product distribution.

In studies involving solid acid catalysts, it has been observed that the reactivity and the resulting product slate are highly dependent on the structure of the alkene. For instance, the oligomerization of 1-octene often leads to a complex mixture of dimers, trimers, and higher oligomers with varying degrees of branching. In contrast, the oligomerization of internal alkenes like this compound can proceed through different mechanistic pathways, influencing the structure of the resulting oligomers. The steric hindrance around the internal double bond in this compound can affect the rate of reaction and the regioselectivity of the catalyst, leading to a different distribution of isomers compared to the oligomerization of alpha-olefins.

The chain length of the alkene also plays a crucial role. Comparative studies on the oligomerization of C2-C6 olefins have shown that longer chain alkenes can lead to different product distributions and may require different catalyst systems for efficient conversion. The study of well-defined isomers like this compound allows for the systematic investigation of these effects, helping to build predictive models for the oligomerization of more complex feedstock.

Table 1: Comparison of Alkene Reactivity in Oligomerization

| Alkene | Double Bond Position | Chain Length | General Reactivity Trend in Cationic Oligomerization |

| 1-Butene | Terminal (alpha-olefin) | C4 | High |

| 1-Hexene | Terminal (alpha-olefin) | C6 | Moderate to High |

| 1-Octene | Terminal (alpha-olefin) | C8 | Moderate |

| This compound | Internal | C8 | Lower than terminal isomers |

This table provides a generalized trend. Actual reactivity can vary significantly based on the catalyst and reaction conditions.

The study of the polymerization of simple alkenes like this compound contributes significantly to the broader understanding of polymer chemistry. The reactivity of the carbon-carbon double bond is the cornerstone of addition polymerization, the process used to produce many common plastics. tutorchase.com By examining the behavior of a simple, well-defined internal alkene, researchers can elucidate fundamental principles of catalyst-monomer interaction, chain propagation, and chain termination steps.

While terminal alkenes like ethylene and propylene are the primary building blocks for large-scale commodity polymers, internal alkenes such as this compound are important in the context of copolymerization and the formation of higher alkenes. chemguide.co.uk The incorporation of an internal olefin into a growing polymer chain can introduce specific structural features that modify the properties of the resulting polymer. For example, the use of 1-octene as a comonomer in the production of linear low-density polyethylene (B3416737) (LLDPE) introduces short-chain branches that disrupt the crystallinity of the polymer, leading to enhanced flexibility and toughness. mdpi.com Studies with this compound as a model comonomer can help to understand the steric and electronic effects of internal double bonds on the polymerization process.

Furthermore, the dimerization and oligomerization of butenes, which can produce a mixture of octene isomers including this compound, are crucial industrial processes for the production of gasoline and other high-octane fuels. osti.govacs.org Understanding the reaction pathways that lead to the formation of specific isomers like this compound is essential for optimizing these processes and controlling the properties of the final products.

Explorations in Biological Systems (Focus on mechanistic behavior)

While this compound is a simple hydrocarbon, its interactions with biological systems provide a window into fundamental biochemical processes. Its non-polar nature and the presence of a reactive double bond make it a useful model for studying the metabolism of unsaturated fatty acids and the interactions of small molecules with cellular components.

This compound has been identified as a human metabolite, indicating its presence and processing within the human body. nih.govnih.gov The metabolic pathways for alkenes are of interest due to their potential for both detoxification and bioactivation to toxic intermediates. The primary route for the metabolism of alkenes is through oxidation by cytochrome P450 enzymes. nih.gov

Studies on the metabolism of 1-octene have shown that it can be converted to the corresponding epoxide, 1,2-epoxyoctane. This epoxide can then be hydrolyzed by epoxide hydrolase to form octane-1,2-diol. While direct metabolic studies on this compound are less common, it is expected to undergo a similar epoxidation reaction at the double bond to form 3,4-epoxyoctane. The stereochemistry of the resulting epoxide and the subsequent enzymatic hydrolysis would be of key interest in understanding the mechanistic details of this pathway.

Research on the metabolism of various alkenes in yeasts, such as Candida maltosa, has revealed alternative metabolic routes. mendeley.com For instance, dodec-1-ene can be metabolized through pathways that lead to the formation of ketones, carboxylic acids, and dicarboxylic acids. mendeley.com These findings suggest that the metabolism of internal alkenes like this compound could also proceed through pathways other than simple epoxidation, potentially involving initial oxidation at allylic positions or other enzymatic transformations. The use of a simple, well-defined molecule like this compound allows for the precise tracking of metabolic products and the elucidation of these complex biochemical transformations.

The interaction of small, non-polar molecules with biological membranes is a fundamental aspect of pharmacology and toxicology. Due to its simple amphiphilic character (a non-polar hydrocarbon chain with a weakly polarizable double bond), this compound can serve as a model for understanding how such molecules partition into and perturb the lipid bilayer.

General studies on the interaction of short-chain alkanes and alcohols with lipid bilayers have shown that these molecules can intercalate into the hydrophobic core of the membrane. mdpi.com This intercalation can alter the physical properties of the membrane, such as its fluidity, thickness, and lateral pressure profile. While specific studies on this compound are scarce, its behavior can be inferred from these model systems. The presence of the double bond in this compound may lead to specific interactions with the unsaturated acyl chains of lipids within the membrane, potentially influencing the local ordering of the lipid molecules.

Furthermore, the interaction of small molecules with membrane proteins is crucial for many biological processes. This compound can be used as a simple probe to study the hydrophobic pockets of membrane-embedded proteins. Understanding how a small, non-polar molecule like this compound binds to these proteins can provide insights into the binding of more complex substrates and drugs. While direct experimental data on this compound in this context is limited, it represents a valuable reference compound for computational and theoretical studies of ligand-protein interactions in a membrane environment.

Reference System in Chemical Functionalization Studies (e.g., Vegetable Oil Activation)

The chemical functionalization of vegetable oils is an area of growing interest for the production of biolubricants, polymers, and other valuable chemicals from renewable resources. Vegetable oils are primarily composed of triglycerides with long, unsaturated fatty acid chains. The double bonds in these fatty acid chains are the primary sites for chemical modification.

Hydroformylation is a key reaction for the functionalization of these double bonds, as it introduces aldehyde groups that can be further converted into a variety of other functional groups. The hydroformylation of vegetable oils is a complex process due to the presence of multiple double bonds and the large size of the triglyceride molecules.

In this context, this compound can serve as an ideal model compound or reference system. Its single, well-defined internal double bond allows for a more straightforward study of the hydroformylation reaction mechanism and catalyst performance compared to the complex mixture of fatty acids found in vegetable oils. researchgate.net Studies on the hydroformylation of other internal octene isomers, such as trans-4-octene (B86139), have been used to develop and optimize catalyst systems for the selective conversion of internal double bonds to linear aldehydes. researchgate.net

By using this compound as a reference, researchers can systematically investigate the effects of reaction parameters such as temperature, pressure, and catalyst composition on the rate and selectivity of the hydroformylation reaction. This fundamental understanding can then be applied to the more complex and industrially relevant process of vegetable oil activation.

Advanced Research Methodologies and Experimental Design Principles

Implementation of Factorial Designs for Multivariable Studies

In the study of chemical reactions involving trans-3-octene, multiple variables can influence the outcome, including temperature, pressure, catalyst concentration, and reaction time. Factorial designs are a powerful statistical tool for efficiently studying the effects of multiple variables and their interactions. A full factorial design involves testing all possible combinations of the levels for each factor.

For instance, in a hypothetical study on the isomerization of this compound, a 2³ factorial design could be employed to investigate three variables: temperature (low/high), catalyst concentration (low/high), and solvent polarity (low/high). This design would involve 2x2x2 = 8 experimental runs. The results from these experiments would not only reveal the main effect of each factor on the isomerization rate but also how the factors interact with each other. For example, it might be found that the catalyst is significantly more effective at higher temperatures, an interaction effect that would be missed in a one-factor-at-a-time experimental approach.

A more complex design, such as a 3³ factorial design, would involve three levels for each of the three factors, resulting in 27 experiments. This would provide a more detailed understanding of the system, including the potential for non-linear effects.

Table 1: Example of a 2³ Factorial Design for this compound Isomerization

| Run | Temperature (°C) | Catalyst Conc. (mol%) | Solvent Polarity |

| 1 | 50 | 0.1 | Low |

| 2 | 100 | 0.1 | Low |

| 3 | 50 | 0.5 | Low |

| 4 | 100 | 0.5 | Low |

| 5 | 50 | 0.1 | High |

| 6 | 100 | 0.1 | High |

| 7 | 50 | 0.5 | High |

| 8 | 100 | 0.5 | High |

Application of Real-Time Spectroscopic Monitoring Techniques (e.g., In-Situ IR Spectroscopy)

Understanding the kinetics and mechanism of a chemical reaction requires monitoring the concentration of reactants, intermediates, and products over time. In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, allow for real-time analysis of a reaction mixture without the need for sampling. mt.comyoutube.com This is particularly advantageous for studying reactions involving volatile or reactive species like this compound.

By inserting a probe directly into the reaction vessel, an IR spectrum of the reacting mixture can be continuously recorded. The change in the intensity of specific absorption bands corresponding to the functional groups of the reactants and products can be used to track their concentrations in real-time. For example, in the epoxidation of this compound, one could monitor the disappearance of the C=C stretching vibration of the alkene and the appearance of the C-O stretching vibration of the epoxide. This real-time data is crucial for determining reaction rates and identifying the presence of any transient intermediates. mt.com

Statistical Analysis for Kinetic and Reaction Data Validation (e.g., ANOVA, Arrhenius Plots)

Once experimental data has been collected, statistical analysis is essential for its validation and interpretation. Analysis of Variance (ANOVA) is a statistical method used to compare the means of two or more groups to determine if there are any statistically significant differences between them. In the context of a factorial design study on a this compound reaction, ANOVA can be used to determine which factors (e.g., temperature, catalyst concentration) have a significant effect on the reaction yield or rate.

For kinetic studies, the data obtained from real-time monitoring can be used to determine the rate law and the activation energy of the reaction. The activation energy is often determined by conducting the reaction at different temperatures and creating an Arrhenius plot, which is a graph of the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T). The slope of this line is equal to -Ea/R, where Ea is the activation energy and R is the ideal gas constant. This provides a quantitative measure of the temperature sensitivity of the reaction.

Strategies for Ensuring Robust Reproducibility in Chemical Research

Robust reproducibility is a cornerstone of scientific research. In the context of chemical research involving this compound, several strategies can be employed to ensure that experimental results can be reliably reproduced by other researchers. These include:

Detailed Experimental Procedures: Providing a thorough and unambiguous description of all experimental methods, including the source and purity of reagents, reaction setup, and analytical techniques.

Catalyst Characterization and Reusability: In catalyzed reactions, such as the isomerization or epoxidation of alkenes, the catalyst's properties can significantly impact the outcome. lancs.ac.uk It is crucial to thoroughly characterize the catalyst before and after the reaction. Studies on catalyst reusability, where the catalyst is recovered and used in multiple reaction cycles, also provide evidence of its stability and contribute to the reproducibility of the process. lancs.ac.uk

Control Experiments: Performing control experiments, such as running the reaction without the catalyst or in the absence of a key reagent, helps to confirm that the observed reactivity is due to the intended chemical transformation.

Practices for Open-Access Data Publication and Peer Validation

The movement towards open science encourages researchers to make their data and findings freely available to the public. This practice enhances transparency, facilitates collaboration, and allows for independent validation of research findings. For research on this compound, this would involve:

Depositing Data in Repositories: Raw experimental data, such as spectra from in-situ monitoring or the full dataset from a factorial design study, can be deposited in open-access repositories. rsc.org

FAIR Data Principles: Adhering to the FAIR (Findable, Accessible, Interoperable, and Reusable) data principles ensures that the published data is well-described with metadata, uses standard formats, and is clearly licensed for reuse. rsc.org

Open Reaction Database (ORD): Initiatives like the Open Reaction Database provide a structured format for sharing detailed information about chemical reactions, which would be an ideal platform for publishing data on reactions involving this compound. nih.gov

Peer validation is a critical component of the scientific process. By making data openly accessible, researchers allow their peers to scrutinize the data, re-analyze it, and build upon it, which ultimately strengthens the scientific record.

Response Surface Methodology (RSM) for Process Optimization

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. researchgate.net It is particularly useful for understanding the relationship between several independent variables and one or more response variables. In the context of a chemical reaction involving this compound, RSM can be used to find the optimal conditions (e.g., temperature, pressure, catalyst loading) that maximize the yield of a desired product. researchgate.net

RSM typically involves a sequence of designed experiments to efficiently explore the experimental space. A common approach is to first use a factorial design to identify the most significant factors. Subsequently, a more specialized design, such as a Box-Behnken or Central Composite design, is used to fit a quadratic model to the data. researchgate.net This model can then be visualized as a 3D response surface, which graphically represents the relationship between the variables and the response. By analyzing this surface, the optimal operating conditions can be determined. For instance, in the epoxidation of 1,7-octadiene, a related alkene, RSM was successfully used to optimize the reaction conditions to maximize the yield of the corresponding epoxide. researchgate.net

Q & A

Q. What are the standard synthetic routes for trans-3-Octene, and how can reaction conditions be optimized for yield?

Methodological Answer: The Wittig reaction and catalytic hydrogenation of 3-octyne are common synthetic routes. To optimize yield, systematically vary reaction parameters (e.g., catalyst loading, temperature, solvent polarity) and monitor progress using gas chromatography (GC). Compare results with literature benchmarks to identify ideal conditions. Experimental protocols must detail reagent purity, reaction stoichiometry, and workup procedures to ensure reproducibility .

Q. How is this compound characterized using spectroscopic techniques, and what are the critical spectral markers?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential. In the <sup>1</sup>H NMR spectrum, the trans isomer exhibits distinct coupling constants (J ≈ 15–16 Hz) between the alkene protons, compared to cis isomers (J ≈ 10–12 Hz). Assign peaks using 2D NMR (e.g., COSY, HSQC) and validate against published spectra. Infrared (IR) spectroscopy can confirm alkene presence via C=C stretching (~1650 cm⁻¹) .

Q. What methods are used to assess the purity of this compound, and how can potential impurities be identified?

Methodological Answer: Use GC with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) for quantitative purity analysis. For impurities, employ GC-MS or LC-MS to identify byproducts (e.g., cis-isomers, oxidation products). Compare retention times and mass spectra with authentic standards. Report purity thresholds (e.g., ≥95%) and justify based on application requirements .

Q. How can the stability of this compound under various storage conditions be systematically evaluated?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to light, heat, or oxygen. Monitor degradation via periodic GC analysis. Use inert atmospheres (argon/nitrogen) and low temperatures (e.g., –20°C) for long-term storage. Report degradation products and recommend storage protocols in publications .

Q. What are the best practices for handling this compound to prevent isomerization during experiments?

Methodological Answer: Minimize exposure to heat, UV light, and protic solvents, which promote isomerization. Use amber glassware for light-sensitive reactions. Confirm isomer integrity post-synthesis via NMR or polarimetry. Document handling procedures in the "Experimental" section to ensure reproducibility .

Advanced Research Questions

Q. How can kinetic studies elucidate the reaction mechanisms involving this compound in catalytic processes?

Methodological Answer: Perform time-resolved kinetic experiments under controlled conditions (e.g., varying catalyst concentration, temperature). Use techniques like stopped-flow spectroscopy or <sup>13</sup>C isotopic labeling to track intermediates. Analyze data with Eyring or Arrhenius plots to determine activation parameters. Compare computational models (DFT) to validate proposed mechanisms .

Q. What computational approaches are used to predict the reactivity of this compound in comparison to experimental data?

Methodological Answer: Apply density functional theory (DFT) to calculate thermodynamic and kinetic parameters (e.g., activation energy, regioselectivity). Validate predictions against experimental outcomes (e.g., product ratios from hydrohalogenation). Use molecular dynamics (MD) simulations to study solvent effects. Discrepancies should prompt re-evaluation of computational parameters or experimental conditions .

Q. How should researchers address contradictions in reported reactivity or spectroscopic data for this compound?

Methodological Answer: Conduct reproducibility studies by replicating conflicting experiments under identical conditions. Perform meta-analyses of literature data to identify trends or outliers. Use advanced spectroscopic techniques (e.g., NOESY for stereochemical confirmation) to resolve ambiguities. Report methodological differences (e.g., solvent purity, instrumentation) as potential sources of variation .

Q. What strategies can be employed to investigate the stereochemical outcomes of this compound in asymmetric synthesis?

Methodological Answer: Use chiral catalysts (e.g., Sharpless epoxidation catalysts) and analyze enantiomeric excess (ee) via chiral GC or HPLC. Compare results with computational predictions of transition-state geometries. Publish detailed stereochemical assignments (e.g., optical rotation, X-ray crystallography) to avoid ambiguity in configuration .

Q. How can systematic literature reviews identify gaps in the current understanding of this compound's applications in polymer chemistry?

Methodological Answer: Conduct bibliometric analyses using databases like SciFinder or Web of Science to map trends in publications (e.g., polymerization methods, copolymer applications). Identify understudied areas (e.g., biodegradability, thermal stability) and design experiments to address them. Justify research questions by citing gaps in prior studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.